molecular formula C7H7N3O2 B181656 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 197356-40-4

2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Cat. No.: B181656
CAS No.: 197356-40-4
M. Wt: 165.15 g/mol
InChI Key: QPDXMKHXYQAZEI-UHFFFAOYSA-N
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Description

2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with hydrazine derivatives, followed by cyclization and carboxylation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both imidazole and pyrazole rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-3-10-6(8-4)2-5(9-10)7(11)12/h2-3,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDXMKHXYQAZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591554
Record name 2-Methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197356-40-4
Record name 2-Methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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